

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Organophosphate Analysis

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Compound of Interest

Compound Name: *Isopropyl diphenyl phosphate-d7*

Cat. No.: *B12421806*

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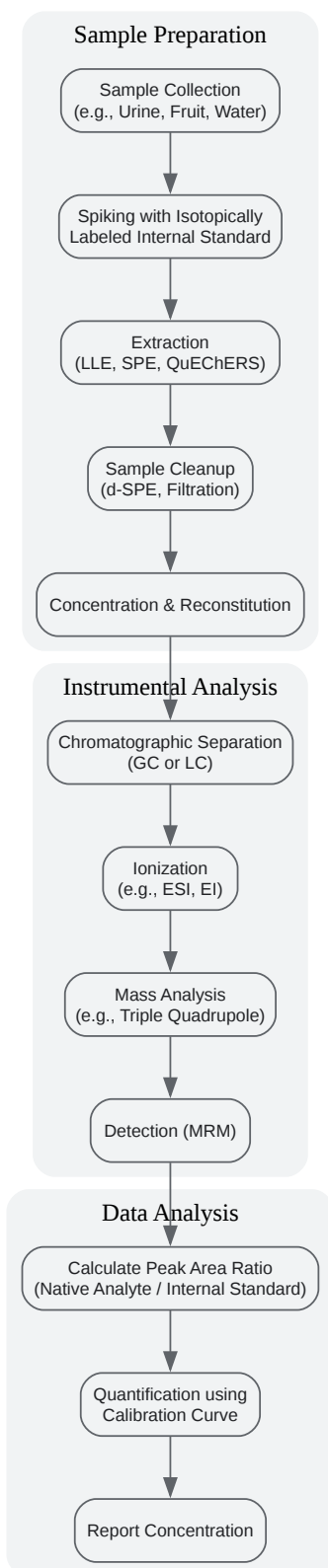
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of organophosphate (OP) pesticides using Isotope Dilution Mass Spectrometry (IDMS). This advanced analytical technique offers high sensitivity and selectivity, making it ideal for the accurate quantification of OP residues in complex matrices such as biological fluids, food products, and environmental samples. The use of stable isotope-labeled internal standards in IDMS effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte of interest to the sample prior to any sample processing. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ^{13}C , ^{15}N , D). The native analyte and the isotopically labeled internal standard exhibit identical behavior during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

Logical Workflow for IDMS Analysis



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Caption: General workflow for organophosphate analysis using Isotope Dilution Mass Spectrometry.

Application 1: Biomonitoring of Organophosphate Metabolites in Human Urine

The analysis of dialkyl phosphate (DAP) metabolites in urine is a common method for assessing human exposure to organophosphate pesticides.^[1] IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for this purpose.^{[2][3][4]}

Quantitative Data Summary

Analyte	Matrix	Method	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)	Reference
Dimethyl Phosphate (DMP)	Urine	UFLC-MS/MS	0.0207	0.0626	93-102	[5]
Diethyl Phosphate (DEP)	Urine	UFLC-MS/MS	0.0201	0.0609	93-102	[5]
Dimethylthiophosphate (DMTP)	Urine	UFLC-MS/MS	0.0488	0.1479	93-102	[5]
Diethylthiophosphate (DETP)	Urine	UFLC-MS/MS	0.0323	0.0969	93-102	[5]
Dimethyldithiophosphate (DMDTP)	Urine	UFLC-MS/MS	0.0406	1.229	93-102	[5]
Diethyldithiophosphate (DEDTP)	Urine	UFLC-MS/MS	0.0697	0.2112	93-102	[5]
Glyphosate	Urine	IC-MS/MS	0.2-0.8 µg/L	-	>85	[2][3][4]
6 DAP Metabolites	Urine	GC-MS/MS	low-to-mid pg/mL	-	-	[6]

Experimental Protocol: UFLC-MS/MS Analysis of DAPs in Urine

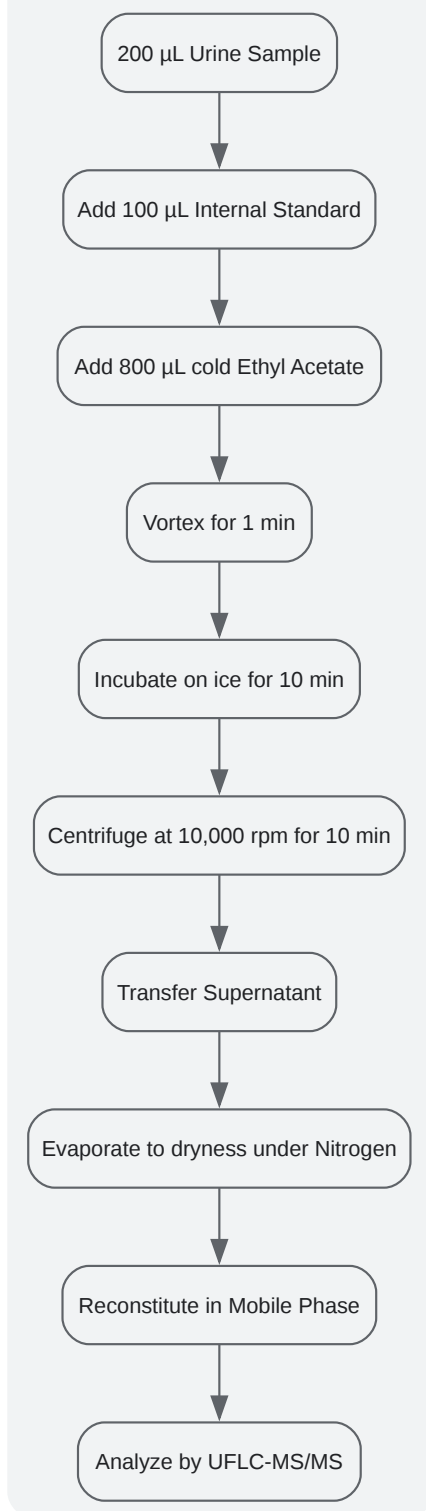
This protocol is based on a liquid-liquid extraction (LLE) method which has shown high recovery rates and is suitable for high-throughput analysis.[5]

1. Materials and Reagents:

- Urine samples
- Isotopically labeled internal standards (e.g., DMP-d6, DEP-d10)[[7](#)]
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Ultrapure water
- Microcentrifuge tubes (2 mL)
- Vortex mixer
- Centrifuge
- UFLC-MS/MS system

2. Sample Preparation Workflow

Urine Sample Preparation (LLE)



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Caption: Workflow for LLE of organophosphate metabolites from urine.

3. UFLC-MS/MS Parameters:

- Column: Agilent C18 (2.1 mm × 50 mm × 1.7 μm) or equivalent[5]
- Mobile Phase A: 10 mM Ammonium formate in water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A suitable gradient to separate the target analytes (e.g., a 6-minute gradient)[5]
- Flow Rate: 0.5 mL/min[5]
- Column Temperature: 40 °C[5]
- Ionization Mode: Electrospray Ionization (ESI) in negative mode
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each native analyte and its labeled internal standard.

Application 2: Analysis of Organophosphate Residues in Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. [8][9] When combined with IDMS, it provides a reliable approach for quantifying OPs in complex samples like fruits and vegetables.

Quantitative Data Summary

Analyte(s)	Matrix	Method	LOD	LOQ	Recovery (%)	Reference
18 Pesticides	Vegetables	LC-MS/MS	0.006-0.091 µg/kg	0.020-0.314 µg/kg	94-102	[7]
12 OP Pesticides	Apple	GC/MS/SIM	15-25 ng/mL	-	>77	[9]
93 Pesticides	Apples, Potatoes	LC-MS/MS	-	-	Accepted	[10]
OCPs and OPPs	Fruits, Vegetables	GC-ECD	-	-	70-120	[4]

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis

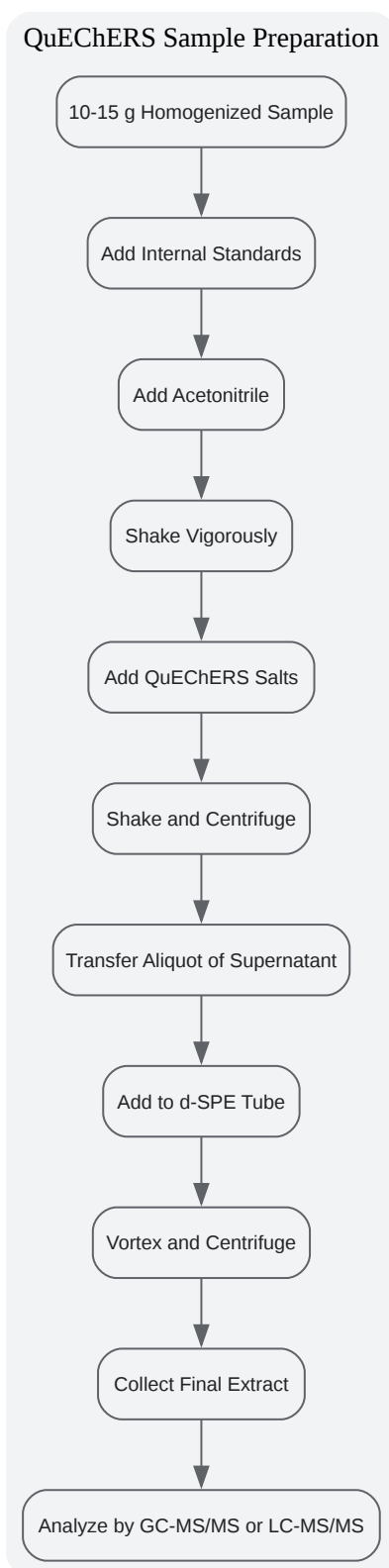
This protocol is a generalized QuEChERS procedure suitable for a variety of fruits and vegetables.

1. Materials and Reagents:

- Homogenized fruit or vegetable sample
- Isotopically labeled internal standards
- Acetonitrile (pesticide residue grade)
- QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
- Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)
- Centrifuge tubes (50 mL and 15 mL)
- Vortex mixer
- Centrifuge

- GC-MS/MS system

2. Sample Preparation Workflow



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Caption: QuEChERS workflow for pesticide residue analysis in food.

3. GC-MS/MS Parameters:

- GC Column: A low to mid-polarity column suitable for pesticide analysis (e.g., DB-35ms)[9]
- Injector: Splitless mode
- Oven Temperature Program: A program that effectively separates the target organophosphates.
- Carrier Gas: Helium or Hydrogen
- Ionization Mode: Electron Ionization (EI)
- Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for each analyte and its internal standard.

Application 3: Determination of Organophosphates in Environmental Samples

IDMS is also a valuable tool for monitoring organophosphate contamination in environmental matrices such as water and soil. Sample preparation methods vary depending on the complexity of the matrix.

Quantitative Data Summary

Analyte(s)	Matrix	Method	LOD	LOQ	Recovery (%)	Reference
8 OPs	Environmental Water	LC-MS/MS	0.10-0.20 µg/L	-	74.5-118	[2]
14 OPEs	River Water	LC-MS/MS	-	1-35 ng/L	58.6-116.2	[11]
25 Pesticides	Soil	GC-NPD	0.1-10.4 µg/kg	-	68.5-112.1	[12]

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS of Water Samples

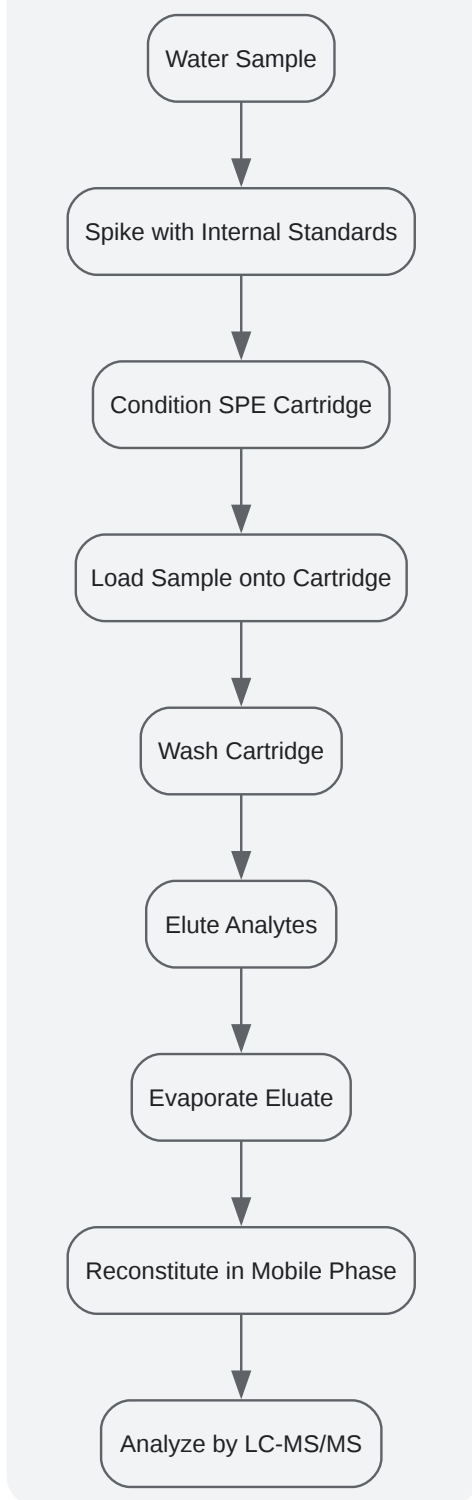
This protocol is suitable for the extraction and pre-concentration of organophosphates from water samples prior to LC-MS/MS analysis.

1. Materials and Reagents:

- Water sample
- Isotopically labeled internal standards
- SPE cartridges (e.g., C18)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Acetonitrile (HPLC grade)
- SPE manifold
- Evaporation system (e.g., nitrogen evaporator)
- LC-MS/MS system

2. Sample Preparation Workflow

Water Sample Preparation (SPE)



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Caption: SPE workflow for organophosphate analysis in water.

3. LC-MS/MS Parameters:

- Column: A suitable reversed-phase C18 column.
- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
- Mobile Phase B: Methanol or acetonitrile with a modifier.
- Gradient Elution: Optimized to separate the target analytes.
- Ionization Mode: ESI in positive or negative mode, depending on the specific organophosphates.
- Detection: MRM of specific transitions for each analyte and its internal standard.

Conclusion

Isotope Dilution Mass Spectrometry is a highly reliable and accurate technique for the quantitative analysis of organophosphate pesticides and their metabolites across a wide range of matrices. The use of isotopically labeled internal standards is crucial for overcoming the challenges associated with complex sample matrices, ensuring data of the highest quality for research, regulatory, and drug development purposes. The protocols outlined in these application notes provide a solid foundation for developing and validating robust IDMS methods for organophosphate analysis.

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